Cas no 84539-49-1 (2,4,6-Tribromopyridin-3-amine)

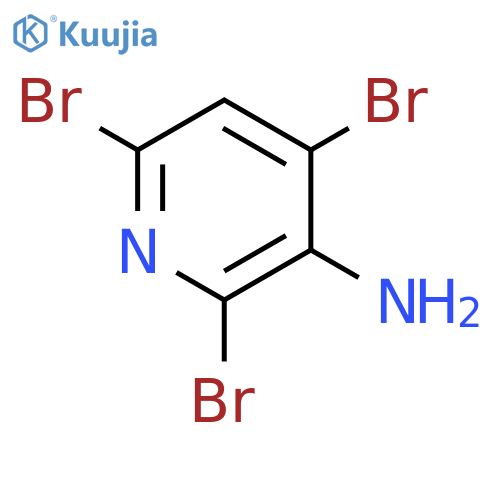

2,4,6-Tribromopyridin-3-amine structure

商品名:2,4,6-Tribromopyridin-3-amine

CAS番号:84539-49-1

MF:C5H3Br3N2

メガワット:330.802718400955

MDL:MFCD00234023

CID:3035742

PubChem ID:13099757

2,4,6-Tribromopyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2,4,6-tribromopyridine

- 2,4,6-Tribrom-[3]pyridylamin;2,4,6-tribromo-[3]pyridylamine;

- 2,4,6-tribromopyridin-3-amine

- BS-29621

- AB92862

- 2,4,6-Tribromo-3-pyridinamine

- 84539-49-1

- AKOS026676548

- F8880-2244

- DTXSID401307271

- 2,4,6-Tribromopyridin-3-amine

-

- MDL: MFCD00234023

- インチ: InChI=1S/C5H3Br3N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2

- InChIKey: LUNVYJQHKVGADE-UHFFFAOYSA-N

- ほほえんだ: c1c(c(c(nc1Br)Br)N)Br

計算された属性

- せいみつぶんしりょう: 327.78500

- どういたいしつりょう: 327.78464Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- 密度みつど: 2.5±0.1 g/cm3

- ふってん: 352.7±37.0 °C at 760 mmHg

- フラッシュポイント: 167.1±26.5 °C

- PSA: 38.91000

- LogP: 3.53250

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2,4,6-Tribromopyridin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,6-Tribromopyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T118675-250mg |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 250mg |

$ 305.00 | 2022-06-03 | ||

| Advanced ChemBlocks | L21116-1G |

2,4,6-tribromopyridin-3-amine |

84539-49-1 | 95% | 1G |

$335 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594344-5g |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 98% | 5g |

¥11340.00 | 2024-07-28 | |

| A2B Chem LLC | AH72966-5g |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 96% | 5g |

$874.00 | 2024-04-19 | |

| A2B Chem LLC | AH72966-250mg |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 96% | 250mg |

$108.00 | 2024-04-19 | |

| 1PlusChem | 1P00GL1I-250mg |

2,4,6-tribroMopyridin-3-aMine |

84539-49-1 | 96% | 250mg |

$117.00 | 2025-02-27 | |

| TRC | T118675-125mg |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 125mg |

$ 190.00 | 2022-06-03 | ||

| TRC | T118675-625mg |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 625mg |

$ 610.00 | 2022-06-03 | ||

| Advanced ChemBlocks | L21116-5G |

2,4,6-tribromopyridin-3-amine |

84539-49-1 | 95% | 5G |

$995 | 2023-09-15 | |

| A2B Chem LLC | AH72966-1g |

2,4,6-Tribromopyridin-3-amine |

84539-49-1 | 96% | 1g |

$282.00 | 2024-04-19 |

2,4,6-Tribromopyridin-3-amine 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

84539-49-1 (2,4,6-Tribromopyridin-3-amine) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量